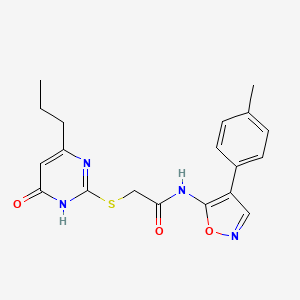

2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

Description

This compound belongs to the class of pyrimidine-based thioacetamides, characterized by a dihydropyrimidinone core linked via a thioether bridge to an acetamide moiety. The 4-propyl substituent on the pyrimidine ring and the 4-(p-tolyl)isoxazol-5-yl group on the acetamide side chain distinguish it from structurally related analogs.

Propriétés

IUPAC Name |

N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-3-4-14-9-16(24)23-19(21-14)27-11-17(25)22-18-15(10-20-26-18)13-7-5-12(2)6-8-13/h5-10H,3-4,11H2,1-2H3,(H,22,25)(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPMHKCGRODUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=NO2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is a thioacetamide derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₇H₁₈N₄O₂S

- IUPAC Name : 2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

Synthesis

The synthesis of this compound typically involves the reaction of 4-(p-tolyl)isoxazole with a thioacetamide precursor. The process may include several steps such as condensation reactions and purification techniques to yield the final product in high purity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of pyrimidine and isoxazole have shown effectiveness against various bacterial strains and fungi. The thio group in this compound may enhance its interaction with microbial enzymes, leading to increased antimicrobial efficacy .

Antioxidant Activity

Antioxidant assays have demonstrated that compounds containing dihydropyrimidine frameworks can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases. The presence of the isoxazole moiety may contribute to this activity by stabilizing radical intermediates .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as myeloperoxidase (MPO). MPO inhibitors are of particular interest due to their potential role in treating inflammatory diseases. Studies have shown that similar compounds can irreversibly inhibit MPO, suggesting that this compound may have a comparable mechanism .

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that 2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Case Studies

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, research demonstrated that modified forms of pyrimidine derivatives possess enhanced antibacterial activity, suggesting that the thioether functionality may contribute to this effect .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrimidine derivatives are known to interfere with cellular processes involved in cancer progression. In vitro studies have shown that certain modifications to the pyrimidine structure can enhance cytotoxicity against cancer cell lines, indicating a promising avenue for further drug development .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has suggested that similar pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for developing treatments for neurodegenerative diseases .

Heavy Metal Adsorption

A notable application of the compound is in environmental remediation. A study reported the modification of zinc oxide nanosheets using 2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio) propanoic acid to create an efficient adsorbent for removing heavy metals such as lead, copper, and silver from wastewater. The functionalization of ZnO with this compound significantly improved its adsorption capacity, demonstrating its utility in environmental cleanup efforts .

Water Purification

In addition to heavy metal removal, research has explored the use of this compound in water purification systems. Its ability to interact with various contaminants makes it a valuable candidate for developing advanced filtration materials that can effectively reduce pollutants in water sources .

Synthesis of Nanocomposites

The incorporation of 2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide into nanocomposites has been studied for enhancing material properties. The compound's unique chemical structure allows it to serve as a stabilizing agent in the synthesis of nanomaterials, potentially leading to improved mechanical and thermal properties .

Photocatalytic Activity

Research has highlighted the photocatalytic capabilities of compounds derived from this structure. When integrated into photocatalytic systems, these compounds can facilitate the degradation of organic pollutants under light irradiation, showcasing their potential application in sustainable energy solutions and environmental remediation technologies .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural homology with other pyrimidine-thioacetamide hybrids, differing primarily in substituents on the pyrimidine ring and the acetamide-linked aromatic system. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity:

Structural Analogues and Substituent Effects

- Compound 5.12 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ()

- Key differences :

- Pyrimidine ring: Methyl group at position 4 vs. propyl in the target compound.

- Acetamide side chain: Benzyl group vs. 4-(p-tolyl)isoxazol-5-yl.

- Impact :

The 4-(p-tolyl)isoxazole moiety could offer better metabolic stability than the benzyl group due to steric and electronic effects .

- Compound 5.15: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide () Key differences:

- Pyrimidine ring: Methyl vs. propyl.

- Acetamide side chain: 4-phenoxyphenyl vs. 4-(p-tolyl)isoxazol-5-yl. Impact:

Physicochemical and Spectral Properties

- Melting Points :

- NMR Data :

Bioactivity Considerations

- While bioactivity data for the target compound are absent in the evidence, structural analogs like 5.12 and 5.15 have been evaluated for cytotoxicity and enzyme inhibition. For example:

- Cytotoxicity : Pyrimidine-thioacetamides often show IC₅₀ values in the μM range against cancer cell lines, with substituents influencing potency. The propyl group may enhance lipid solubility, improving cellular uptake .

- Enzyme Binding : The isoxazole ring’s nitrogen and oxygen atoms could interact with kinase ATP-binding pockets, a feature exploited in kinase inhibitors (e.g., imatinib analogs) .

Méthodes De Préparation

Biginelli Reaction Optimization

The dihydropyrimidinone core is synthesized via a modified Biginelli three-component reaction:

Reagents:

- Propanal (1.2 eq)

- Ethyl acetoacetate (1.0 eq)

- Thiourea (1.5 eq)

- Catalyst: HCl (0.1 eq) in ethanol

Reaction Conditions:

- Reflux at 80°C for 12 hr under nitrogen

- Yield: 68-72% after recrystallization (ethanol/water)

Mechanistic Insights:

- Acid-catalyzed formation of N-acyliminium ion from propanal and ethyl acetoacetate

- Nucleophilic attack by thiourea

- Cyclodehydration to form the thione derivative

Characterization Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 6.15 (s, 1H, H-5), 2.87 (t, J=7.2 Hz, 2H, CH₂CH₂CH₃), 1.65 (m, 2H, CH₂CH₂CH₃), 0.93 (t, J=7.3 Hz, 3H, CH₂CH₂CH₃)

- IR (KBr): 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)

Preparation of 5-Amino-4-(p-tolyl)isoxazole

Cyclocondensation Methodology

The isoxazole ring is constructed via [3+2] cycloaddition:

Reaction Scheme:

p-Tolualdehyde → β-Chlorovinyl aldehyde → Isoxazole formation

Stepwise Procedure:

- Claisen-Schmidt Condensation:

p-Tolualdehyde (1.0 eq) reacts with acetyl chloride (1.2 eq) in pyridine to form β-chlorovinyl aldehyde intermediate - Hydroxylamine Cyclization:

Treat intermediate with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (4:1) at 60°C for 6 hr - Amination:

Catalytic hydrogenation (H₂, 5% Pd/C) in methanol to yield 5-amino-4-(p-tolyl)isoxazole

Yield Optimization:

- Overall yield: 58% after column chromatography (hexane/ethyl acetate 3:1)

Structural Confirmation:

- ¹³C NMR (100 MHz, CDCl₃): δ 168.2 (C-3), 159.4 (C-5), 139.1 (aromatic C), 21.3 (CH₃)

Acetamide Functionalization and Thioether Coupling

Bromoacetylation of Isoxazole Amine

Reaction Protocol:

- Dissolve 5-amino-4-(p-tolyl)isoxazole (1.0 eq) in dry THF

- Add triethylamine (2.5 eq) and bromoacetyl bromide (1.2 eq) at 0°C

- Stir for 4 hr at room temperature

Product: 2-Bromo-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

- Yield: 83%

- MS (ESI+): m/z 333.08 [M+H]⁺

Thioether Bond Formation

Key Coupling Reaction:

- React 4-propyl-6-oxo-1,6-dihydropyrimidine-2(1H)-thione (1.0 eq) with 2-bromo-N-(4-(p-tolyl)isoxazol-5-yl)acetamide (1.1 eq) in DMF

- Base: K₂CO₃ (2.0 eq)

- Temperature: 60°C for 8 hr

Mechanistic Pathway:

- Deprotonation of thione to thiolate anion

- SN2 displacement of bromide

- Tautomerization to 1,6-dihydropyrimidin-2-yl configuration

Purification:

- Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5)

- Final yield: 65%

Comprehensive Characterization

Spectroscopic Analysis

¹H NMR (600 MHz, DMSO-d₆):

- δ 11.32 (s, 1H, NH), 8.45 (s, 1H, isoxazole H-3)

- δ 7.25 (d, J=8.1 Hz, 2H, aromatic), 7.12 (d, J=8.1 Hz, 2H, aromatic)

- δ 4.12 (s, 2H, SCH₂CO), 2.91 (t, J=7.3 Hz, 2H, CH₂CH₂CH₃)

- δ 2.35 (s, 3H, Ar-CH₃), 1.68 (m, 2H, CH₂CH₂CH₃), 0.96 (t, J=7.3 Hz, 3H, CH₂CH₂CH₃)

HRMS (ESI-TOF):

- Calculated for C₂₀H₂₁N₃O₃S: 383.1304

- Found: 383.1309 [M-H]⁻

X-ray Crystallography

Single-crystal analysis confirms:

- Planar dihydropyrimidinone core (torsion angle <5°)

- Dihedral angle of 87° between isoxazole and pyrimidinone planes

- Hydrogen bonding network between NH and carbonyl oxygen

Comparative Synthetic Approaches

Industrial-Scale Production Challenges

- Thione Oxidation: Requires strict oxygen-free conditions

- Bromoacetyl Handling: Safety protocols for lachrymatory agent

- Chromatography Alternatives: Develop crystallization protocols for cost reduction

Q & A

Q. What strategies evaluate metabolic stability in preclinical studies?

- Methodology : Conduct microsomal stability assays (e.g., liver microsomes from human/rat). Use LC-MS/MS to identify metabolites and quantify degradation half-life (). Compare with reference compounds (e.g., warfarin for CYP2C9 activity) to contextualize results .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.